N-Desmethyl Dextrorphan-d3 is classified under the category of synthetic organic compounds, specifically as an alkaloid derivative. It is identified by the chemical registry number 873691-34-0. The compound's synthesis typically involves modifying existing molecules derived from natural sources, particularly those related to Dextromethorphan, which is derived from the opiate family of compounds.
The synthesis of N-Desmethyl Dextrorphan-d3 involves two main steps: N-demethylation of Dextromethorphan followed by deuteration.
N-Desmethyl Dextrorphan-d3 has a complex molecular structure characterized by a deuterated nitrogen atom and specific stereochemistry that influences its biological activity.
N-Desmethyl Dextrorphan-d3 can undergo various chemical reactions:
N-Desmethyl Dextrorphan-d3 primarily acts through its interactions with neurotransmitter receptors:
Studies indicate that modulation of these receptors could lead to significant implications in treating neurological disorders, making this compound a valuable tool in pharmacological research.
N-Desmethyl Dextrorphan-d3 has diverse applications across various scientific fields:
N-Desmethyl Dextrorphan-d3 is a deuterium-labeled isotopologue of N-Desmethyl Dextrorphan, a significant tertiary metabolite in the dextromethorphan metabolic cascade. This compound originates through sequential biotransformation steps initiated by cytochrome P450 enzymes. The primary metabolic pathway begins with CYP2D6-mediated O-demethylation of dextromethorphan, forming dextrorphan as the principal metabolite. Subsequently, dextrorphan undergoes CYP3A4/5-catalyzed N-demethylation to yield N-Desmethyl Dextrorphan [1] [4]. The deuterated variant (N-Desmethyl Dextrorphan-d3) incorporates three deuterium atoms at strategic molecular positions, creating a kinetic isotope effect that impedes its further metabolism, thereby enhancing its utility as an analytical tracer [7] [9].
The enzymatic kinetics reveal stark differences between metabolic pathways. CYP2D6 exhibits high affinity but low capacity for dextromethorphan's O-demethylation (Km ≈ 1.9 µM), whereas its N-demethylation activity shows markedly lower affinity (Km ≈ 5000 µM). This kinetic disparity establishes O-demethylation as the dominant initial metabolic route in CYP2D6 extensive metabolizers [4]. The deuterium substitution in N-Desmethyl Dextrorphan-d3 significantly reduces its metabolic clearance rate compared to its non-deuterated counterpart, a property exploited in pharmacokinetic studies to track metabolic flux and enzyme contributions [9].
Table 1: Kinetic Parameters of Dextromethorphan Metabolic Pathways
Metabolic Step | Enzyme | Metabolite Formed | Km (µM) | Vmax (nmol·min⁻¹·nmol P450⁻¹) |
---|---|---|---|---|
O-demethylation | CYP2D6 | Dextrorphan | 1.9 ± 0.2 | 8.5 ± 0.2 |
N-demethylation | CYP2D6 | 3-Methoxymorphinan | 5000 ± 700 | 176 ± 12 |
N-demethylation | CYP3A4/5 | N-Desmethyl Dextrorphan | Not reported | Not reported |
Following its formation, N-Desmethyl Dextrorphan undergoes extensive phase II conjugation reactions, primarily mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. UGT2B isoforms, particularly UGT2B15 and UGT2B17, catalyze the glucuronidation of the phenolic hydroxyl group, producing the water-soluble N-Desmethyl Dextrorphan-O-glucuronide conjugate [1] [7]. This reaction enhances the metabolite's aqueous solubility, facilitating renal excretion. The deuterated analog, N-Desmethyl Dextrorphan-d3, undergoes identical conjugation pathways, though its deuterium substitution may moderately alter enzymatic kinetics due to the isotopic mass effect on binding and catalysis [7] [9].
The glucuronidation efficiency exhibits substantial interindividual variation influenced by UGT2B polymorphisms. Kinetic studies indicate a higher intrinsic clearance for dextrorphan glucuronidation compared to N-Desmethyl Dextrorphan glucuronidation, reflecting structural influences on enzyme affinity. The deuterium labeling in N-Desmethyl Dextrorphan-d3 provides a crucial analytical advantage: its mass shift (molecular weight 419.468 g/mol) enables unambiguous distinction from endogenous compounds and non-deuterated metabolites during LC-MS/MS analysis, making it an ideal internal standard for quantitative assays [7] [8].
Table 2: Comparative Glucuronidation Kinetics of Dextrorphan Derivatives
Substrate | UGT Isoform | Km (µM) | Vmax (pmol·min⁻¹·mg⁻¹) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|---|
Dextrorphan | UGT2B15 | 48.2 | 780 | 16.2 |
Dextrorphan | UGT2B17 | 67.8 | 1050 | 15.5 |
N-Desmethyl Dextrorphan | UGT2B15 | 82.5 | 610 | 7.4 |
N-Desmethyl Dextrorphan | UGT2B17 | 105.3 | 890 | 8.5 |
The metabolic conversion of dextromethorphan to N-Desmethyl Dextrorphan exhibits profound interindividual variability primarily driven by genetic polymorphisms in CYP450 enzymes. CYP2D6, encoded by a highly polymorphic gene with over 140 documented alleles, demonstrates the most significant impact on initial metabolic steps [1] [3]. The CYP2D6 activity score system categorizes individuals into poor (PM), intermediate (IM), extensive (EM), and ultrarapid metabolizers (UM) based on allele functionality. PM individuals (activity score 0) exhibit substantially reduced O-demethylation capacity, leading to metabolic shunting toward CYP3A4-mediated N-demethylation and consequently elevated N-Desmethyl Dextrorphan formation [1] [3].
Research using deuterated tracers reveals that even within identical activity score groups, residual variability in N-Desmethyl Dextrorphan formation remains substantial. A physiologically-based pharmacokinetic (PBPK) modeling study demonstrated a log-normal distribution of CYP2D6 kcat values within activity score groups, explaining much of the observed pharmacokinetic variability [1]. Additionally, CYP3A5 expressor status significantly influences N-desmethylation pathways, particularly in CYP2D6 poor metabolizers where this route becomes predominant. Population simulations incorporating these variabilities accurately predict observed plasma concentrations of dextromethorphan metabolites across diverse genotypes [1] [8].
Table 3: Impact of Genetic Polymorphisms on Dextromethorphan Metabolic Ratios
CYP2D6 Phenotype | Activity Score | Dextromethorphan/Dextrorphan Ratio | Relative N-Desmethyl Dextrorphan Formation |
---|---|---|---|
Ultrarapid Metabolizer (UM) | >2.0 | ≤0.02 | Low |
Extensive Metabolizer (EM) | 1.0-2.0 | 0.03-0.3 | Moderate |
Intermediate Metabolizer (IM) | 0.25-0.75 | 0.3-3.0 | Elevated |
Poor Metabolizer (PM) | 0 | ≥3.0 | Substantially elevated |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: